molecular formula C14H11ClN2O B2995590 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 161468-95-7

1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B2995590
CAS No.: 161468-95-7
M. Wt: 258.71
InChI Key: OFDCITQYEIWQPO-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a chlorobenzyl group attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 2-chlorobenzyl chloride with 1,3-dihydro-2H-benzimidazol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring .

Scientific Research Applications

1-(2-Chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chlorobenzyl)-1

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)18/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDCITQYEIWQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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